molecular formula C15H12N2O3S B13929069 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one

Cat. No.: B13929069
M. Wt: 300.3 g/mol
InChI Key: VBFSSJFEJLQABC-UHFFFAOYSA-N
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Description

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core, with an ethanone moiety at the 6-position. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.

    Introduction of the Phenylsulfonyl Group: This step involves sulfonylation reactions where a phenylsulfonyl chloride is reacted with the pyrrolo[2,3-b]pyridine intermediate under basic conditions.

    Attachment of the Ethanone Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolo[2,3-b]pyridine core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(1-(Phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one: This compound has a similar structure but lacks the pyridine ring, which may affect its biological activity and chemical reactivity.

    1-(6-bromopyridin-2-yl)ethan-1-one:

    N-arylsulfonyl-3-acetylindole derivatives: These compounds share the sulfonyl and ethanone functionalities but have an indole core, which can result in different biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-6-yl]ethanone

InChI

InChI=1S/C15H12N2O3S/c1-11(18)14-8-7-12-9-10-17(15(12)16-14)21(19,20)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

VBFSSJFEJLQABC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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